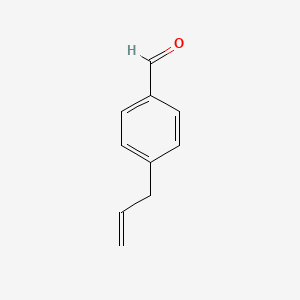

4-Allylbenzaldehyde

Descripción

Propiedades

IUPAC Name |

4-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGCBZCEGCNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535056 | |

| Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77785-94-5 | |

| Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-en-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Construction of 4 Allylbenzaldehyde and Its Complex Derivatives

Regioselective and Stereoselective Approaches to 4-Allylbenzaldehyde Core Synthesis

Achieving precise control over the placement and orientation of functional groups is paramount in the synthesis of substituted aromatic compounds. For the this compound core, regioselectivity ensures the correct substitution pattern on the benzene (B151609) ring, while stereoselectivity can be crucial when developing more complex derivatives from the allyl group.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds with high reliability and functional group tolerance. rsc.org These methods are instrumental in constructing the allylbenzene (B44316) scaffold, which is a key precursor to or can be directly functionalized to yield this compound. Reactions such as the Suzuki, Heck, and Stille couplings are frequently employed to attach an allyl group to an aryl halide or a related substrate.

The general mechanism for these couplings involves an oxidative addition of an aryl halide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic allyl reagent (in Suzuki or Stille) or migratory insertion of an alkene (in Heck), and concluding with a reductive elimination step to yield the allylated arene and regenerate the catalyst. pku.edu.cn

Research has focused on developing ligand-free and more sustainable catalyst systems to improve the cost-effectiveness and environmental footprint of these reactions. rsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions, such as isomerization of the allyl double bond.

Table 1: Examples of Transition Metal-Catalyzed Allylation Reactions

| Coupling Reaction | Aryl Substrate | Allyl Source | Catalyst System | Typical Yield |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromobenzaldehyde | Allylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ / K₂CO₃ | High |

| Heck Coupling | 4-Iodobenzaldehyde | Allyl alcohol | Pd(OAc)₂ / PPh₃ | Good-High |

This table represents typical reaction types for forming the allyl-aryl bond. Specific yields vary based on precise conditions and substrate modifications.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a new functional group with high precision. chem-station.comorganic-chemistry.org

While direct ortho-allylation to a benzaldehyde (B42025) precursor is challenging due to the reactivity of the aldehyde group with organolithium reagents, DoM can be applied in several ways:

Protecting Group Strategy: The aldehyde can be temporarily converted into a protected form, such as an acetal (B89532) or an in situ formed amine adduct, which can act as a DMG. chem-station.com Following ortho-lithiation and quenching with an allyl halide, deprotection reveals the desired substituted benzaldehyde.

Sequential Functionalization: DoM can be used on a simpler precursor, like a protected phenol (B47542). For instance, an aryl O-carbamate, one of the most powerful DMGs, can direct ortho-lithiation. nih.gov The introduced group can then be elaborated into an allyl group, and the carbamate (B1207046) can be subsequently converted to a hydroxyl group and then oxidized to the target aldehyde.

The hierarchy of DMG strength has been extensively studied, with groups like amides, carbamates, and sulfoxides showing strong directing effects. nih.gov This predictability allows for the synthesis of highly substituted and complex aromatic systems that would be difficult to access through classical electrophilic aromatic substitution. unblog.fr

The integration of biocatalysis into organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. Chemoenzymatic approaches combine the strengths of both chemical and enzymatic transformations to create efficient synthetic pathways. nih.gov For the synthesis of this compound derivatives, enzymes can be used for the selective functionalization of precursors.

While direct enzymatic allylation of a benzaldehyde is not a standard route, enzymes like benzaldehyde lyase and engineered P450 monooxygenases show potential for modifying benzaldehyde and related structures. acs.orgrsc.org For instance, laboratory-evolved biocatalysts have been developed for stereoselective syntheses of substituted benzaldehyde cyanohydrins, demonstrating the potential for creating complex chiral molecules from benzaldehyde precursors. nih.gov A more common chemoenzymatic strategy might involve the enzymatic resolution of a racemic precursor or the enzymatic hydroxylation of an allylbenzene derivative at a specific position, followed by chemical modification to yield the final product. chemrxiv.org

This field is rapidly advancing, with directed evolution and structure-guided engineering creating enzymes with novel activities and broader substrate scopes, promising new routes for the production of fine chemicals like this compound. rsc.orgnih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural features from each starting material. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

This compound can serve as a key "building block" or synthon in various MCRs. As an aldehyde component, it can participate in well-known reactions such as:

Biginelli Reaction: A three-component reaction between an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Pyridine (B92270) Synthesis: A four-component reaction (or three-component with ammonia) that can use this compound, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form substituted dihydropyridines.

Ugi Reaction: A four-component reaction of an aldehyde (this compound), an amine, a carboxylic acid, and an isocyanide to yield α-acylamino carboxamides. nih.gov

The use of this compound in these MCRs allows for the direct incorporation of the 4-allylphenyl scaffold into diverse and complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.gov

Sustainable Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key goals include minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks. ucsb.edu These principles are increasingly being applied to the synthesis of commodity and fine chemicals, including this compound.

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. ucsb.edu To this end, synthetic protocols conducted in water or under solvent-free conditions are highly desirable.

Solvent-Free Synthesis: Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a solid support or base. sphinxsai.comrsc.org For example, the Claisen-Schmidt condensation to form chalcones, which are structurally related to precursors of allylbenzaldehydes, can be efficiently carried out by simply grinding an aromatic aldehyde with an acetophenone (B1666503) and solid sodium hydroxide. rsc.orggctlc.org This method often leads to higher yields, shorter reaction times, and simpler product isolation compared to solution-phase synthesis. researchgate.net

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds are often poorly soluble in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. researchgate.net These agents create micelles or other micro-environments where the reactants can congregate and react efficiently. ucsb.edu Such aqueous systems have been successfully applied to allylation and other condensation reactions, demonstrating that complex organic synthesis can be performed in a more sustainable manner. researchgate.net

Table 2: Comparison of Synthetic Conditions

| Method | Solvent | Energy Input | Waste Generation | Key Advantage |

|---|---|---|---|---|

| Traditional Synthesis | Organic (e.g., Toluene (B28343), THF) | Often requires heating/cooling | High (solvent waste) | Well-established, high solubility |

| Solvent-Free | None | Often room temp. (grinding) | Very low | High atom economy, simple work-up gctlc.org |

Atom Economy and E-Factor Considerations in Process Development

The principles of green chemistry are increasingly integral to the development of synthetic processes, aiming to minimize environmental impact and maximize resource efficiency. Two key metrics for evaluating the "greenness" of a chemical reaction are atom economy and the Environmental Factor (E-Factor). beilstein-journals.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. magritek.com The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Allylbenzaldehyde

Electrophilic and Nucleophilic Transformations at the Aldehyde Functionality

The aldehyde group in 4-allylbenzaldehyde is a primary site for both electrophilic and nucleophilic attacks, enabling a wide range of chemical transformations.

Stereoselective Aldol (B89426), Knoevenagel, and Related Condensation Reactions

The carbonyl carbon of this compound is electrophilic and readily participates in condensation reactions with active methylene (B1212753) compounds.

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition occurs between an aldehyde or ketone and a compound with an active hydrogen, facilitated by a basic catalyst. sigmaaldrich.comwikipedia.org This reaction typically results in the formation of an α,β-unsaturated carbonyl compound after a spontaneous dehydration step. sigmaaldrich.com For instance, the reaction of this compound with an active methylene compound, such as malonic acid or its derivatives, in the presence of a weak base like piperidine (B6355638) or an amine salt, leads to the formation of a substituted cinnamic acid derivative. wikipedia.orgorganicreactions.org The use of pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, is known as the Doebner modification, which often results in decarboxylation alongside the condensation. wikipedia.orgorganic-chemistry.org

The stereoselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. For example, the use of biocatalysts like porcine pancreas lipase (B570770) (PPL) has been shown to yield the E-configuration with high selectivity in the Knoevenagel condensation of various aromatic aldehydes. researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Malonic Acid | Pyridine, heat | α,β-unsaturated carboxylic acid |

| This compound | Ethyl acetoacetate | Piperidine | α,β-unsaturated ketone |

| This compound | Cyanoacetic acid | Amine salt | α,β-unsaturated nitrile |

Reductive Functionalization and Selective Oxidation Reactions of the Carbonyl Group

The aldehyde functionality of this compound can be selectively reduced or oxidized.

Reductive Functionalization: The carbonyl group can be reduced to a primary alcohol, 4-allylbenzyl alcohol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Selective Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-allylbenzoic acid. youtube.com Selective oxidation methods are crucial to avoid reactions at the allyl group. Reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) or Pinnick oxidation (sodium chlorite (B76162) with a scavenger) are commonly employed for the selective oxidation of aldehydes to carboxylic acids without affecting other oxidizable functional groups. youtube.com Photocatalytic methods using catalysts like Eosin Y with molecular oxygen have also been developed for the selective oxidation of benzyl (B1604629) alcohols to aldehydes, a reaction that can be conceptually reversed for the oxidation of this compound. organic-chemistry.org Research has also explored the use of mixed metal oxide nanoparticles and Co-ZIF nanocatalysts for the selective oxidation of toluene (B28343) derivatives to their corresponding benzaldehydes, highlighting the ongoing development in this area. mdpi.commdpi.comnih.gov

Addition Reactions Involving Organometallic Reagents and this compound

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of this compound. libretexts.orgmsu.edusigmaaldrich.com

Grignard Reactions: The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and the oxygen is protonated during the workup. libretexts.orgyoutube.com

Organolithium Reactions: Similarly, organolithium reagents (R-Li) add to this compound to yield secondary alcohols. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com These reagents are generally more reactive than Grignard reagents. msu.edu The mechanism involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the carbonyl carbon. masterorganicchemistry.comlibretexts.org

The general mechanism for both reactions involves a two-step process: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide upon acidic workup. youtube.commasterorganicchemistry.com

Table 2: Addition of Organometallic Reagents to this compound

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Allylphenyl)ethanol |

| Phenyllithium (C₆H₅Li) | (4-Allylphenyl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(4-Allylphenyl)propan-1-ol |

Pericyclic and Rearrangement Reactions Involving the Allylic Moiety

The allyl group of this compound provides a handle for various pericyclic and rearrangement reactions, which are powerful tools for carbon-carbon bond formation and molecular restructuring.

Claisen Rearrangement and Related Sigmatropic Shifts of Allylic Ether Derivatives

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether thermally rearranges to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.org To utilize this reaction with this compound, it would first need to be converted into an appropriate ether derivative. For example, the corresponding 4-allylphenol (B24904) could be etherified to an allyl ether, which could then undergo a Claisen rearrangement.

The mechanism is concerted, proceeding through a cyclic, six-membered transition state. libretexts.orglibretexts.org The aromatic Claisen rearrangement involves the initial rearrangement to a non-aromatic intermediate, which then tautomerizes to restore aromaticity. organic-chemistry.orglibretexts.orglibretexts.org

Related sigmatropic shifts, such as the sigmaaldrich.comorganic-chemistry.org and sigmaaldrich.comorganic-chemistry.org shifts, are also known pericyclic reactions, though less common in this specific context. wikipedia.orguh.edu These rearrangements involve the migration of a group along a π-system. wikipedia.orgyoutube.com

Intramolecular Ene Reactions and Cycloadditions of this compound Derivatives

The allyl group can participate in ene reactions and various cycloaddition reactions , often after modification of the aldehyde functionality to create a suitable ene or diene partner. wikipedia.orglibretexts.orgpageplace.depageplace.de

The intramolecular ene reaction is a pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with an enophile to form a new sigma bond with a shift of the double bond and transfer of the allylic hydrogen. libretexts.orgnih.govresearchgate.net For a derivative of this compound to undergo an intramolecular ene reaction, the molecule would need to contain a suitable enophile that can react with the allyl group. Research on intramolecular carbonyl-ene reactions of oxo-allylsilanes demonstrates a powerful strategy for carbocyclic annulation. arkat-usa.org

Cycloaddition reactions , such as the Diels-Alder reaction, involve the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The allyl group of this compound is not a diene itself, but it can be a component in a molecule designed to undergo an intramolecular Diels-Alder reaction. For instance, the aldehyde could be converted into a diene-containing moiety, which could then react with the allyl group as the dienophile. uchicago.edu

Olefin Metathesis and Related Olefin Functionalization Reactions

The allylic group in this compound is a prime site for olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org This catalytic process involves the cleavage and reformation of C=C bonds, allowing for the "swapping" of alkene fragments. masterorganicchemistry.com The reaction is typically catalyzed by transition metal carbene complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). libretexts.org

For this compound, cross-metathesis (CM) is a particularly relevant transformation. In a typical CM reaction, this compound is reacted with a partner olefin in the presence of a catalyst like a Grubbs' second-generation catalyst. This results in the formation of a new, substituted olefinic product and ethylene (B1197577) as a volatile byproduct. The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the desired product. libretexts.orgsigmaaldrich.com

Beyond metathesis, the double bond of this compound can undergo various other functionalization reactions. Allylic functionalization with carbon nucleophiles, for instance, provides a pathway to convert the relatively simple olefin into more complex structures. nih.gov In a one-pot process, the olefin can be oxidized to form an allylic electrophile, which then undergoes selective copper-catalyzed allylic alkylation with reagents like Grignard reagents, yielding products with high regioselectivity. nih.govelsevierpure.com

Table 1: Common Catalysts for Olefin Metathesis

| Catalyst Name | Metal Center | Key Features |

|---|---|---|

| Grubbs' 1st Generation Catalyst | Ruthenium (Ru) | High tolerance to functional groups, air, and moisture. harvard.edu |

| Grubbs' 2nd Generation Catalyst | Ruthenium (Ru) | Higher activity than 1st gen due to N-heterocyclic carbene (NHC) ligand. harvard.edu |

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Features a chelating isopropoxystyrene ligand, offering increased stability. sigmaaldrich.com |

| Schrock Catalyst | Molybdenum (Mo) or Tungsten (W) | Very high activity but sensitive to air and water. wikipedia.orglibretexts.org |

Transition Metal-Catalyzed Reactions Modifying this compound Scaffolds

The dual functionality of this compound allows for sophisticated modifications using transition metal catalysis, targeting either the allyl group or C-H bonds directed by the aldehyde.

Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of the allyl group. wikipedia.org This reaction, typically catalyzed by rhodium or cobalt complexes, would convert this compound into a dialdehyde. mt.com A key challenge in the hydroformylation of terminal alkenes like the allyl group is controlling regioselectivity. The reaction can produce either a linear aldehyde (anti-Markovnikov addition) or a branched aldehyde (Markovnikov addition). The choice of catalyst and ligands is critical; for example, bulky phosphine (B1218219) ligands on cobalt or rhodium catalysts tend to favor the formation of the linear aldehyde. mt.com

The resulting dialdehydes are valuable intermediates, as the aldehyde groups can be further transformed into alcohols, carboxylic acids, or amines, opening pathways to a diverse range of molecules. mt.com

The benzaldehyde (B42025) group can serve as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. rsc.org The carbonyl oxygen can coordinate to a metal center, positioning the catalyst to selectively activate a C-H bond at the ortho position of the aromatic ring. For example, palladium-catalyzed ortho-acylation has been demonstrated using a benzotriazine directing group, which illustrates a strategy that could be adapted for benzaldehydes. researchgate.net The development of ligand-accelerated, non-directed C-H functionalization also presents opportunities for modifying the arene core. nih.gov

More advanced strategies involve remote functionalization, where a catalyst can "walk" along a carbon skeleton to functionalize a C-H bond distant from the initial coordination site. nih.govresearchgate.net While direct examples on this compound are scarce, nickel-catalyzed systems have been developed that achieve migratory functionalization at remote tertiary carbon centers in alkyl chains. nih.gov Such strategies could hypothetically be applied to derivatives of this compound to modify the allylic chain at positions other than the double bond.

While this compound itself is achiral, its structure is a precursor for the synthesis of chiral molecules through asymmetric catalysis. One powerful example is the enantioselective intramolecular hydroacylation of ortho-allylbenzaldehydes, a closely related substrate class. organic-chemistry.orgiastate.edu In these reactions, a rhodium catalyst bearing a chiral bisphosphine ligand, such as (R)-DTBM-SEGPHOS, promotes an endo-selective cyclization. organic-chemistry.org This process converts the ortho-allylbenzaldehyde into a chiral 3,4-dihydronaphthalen-1(2H)-one with excellent enantioselectivity (e.g., 96–99% ee). organic-chemistry.orgiastate.edu

The aldehyde group itself is a handle for asymmetric transformations. The asymmetric allylation of benzaldehyde with chiral allylboronates, for example, produces chiral homoallylic alcohols with high enantiomeric excess. nih.gov Similarly, asymmetric autocatalysis has been extensively studied using pyrimidine-5-carbaldehyde, a heterocyclic analogue of benzaldehyde, demonstrating that a chiral product can catalyze its own formation, leading to significant amplification of enantiomeric excess. mdpi.comnih.gov These principles are broadly applicable to the aldehyde moiety in the this compound scaffold.

Rigorous Mechanistic Investigations of this compound Reactivity

Understanding the detailed mechanisms of these transformations is essential for optimizing reaction conditions and developing new catalysts.

The mechanisms of complex catalytic reactions are often elucidated through a combination of kinetic analysis and spectroscopy to identify transient intermediates. rsc.org

Olefin Metathesis: The currently accepted Chauvin mechanism for olefin metathesis proceeds through a series of metallacyclobutane intermediates. wikipedia.orgharvard.edu This was proposed to explain the statistical distribution of products. Kinetic studies, such as monitoring the reaction rate in the presence of added phosphine ligands, have been crucial in supporting a "dissociative" pathway for Grubbs-type catalysts, where a ligand must first dissociate to allow the olefin to bind to the metal center. harvard.edu

Hydroformylation: The mechanism of rhodium-catalyzed hydroformylation has been studied in detail using in situ high-pressure spectroscopic techniques like infrared (IR) and NMR spectroscopy. These methods allow for the direct observation of key intermediates, such as rhodium-hydrido dicarbonyl species and rhodium-acyl complexes. scispace.com Kinetic studies often reveal a negative order in carbon monoxide and positive orders in the alkene and hydrogen, providing insight into the turnover-limiting steps of the catalytic cycle. scispace.com

General Intermediate Identification: Modern mass spectrometry, particularly electrospray ionization (ESI-MS), is a uniquely sensitive tool for detecting and characterizing low-abundance, charged reactive intermediates in catalytic cycles. rsc.orgnih.gov For reactions involving cationic metal complexes or charged intermediates, ESI-MS can capture these species directly from the reaction solution, providing crucial evidence for proposed mechanisms. nih.gov Spectroscopic techniques like infrared ion spectroscopy (IRIS) can then be used to obtain structural information on these isolated intermediates, as has been demonstrated in the study of complex glycosyl cations. nih.gov

Isotope Labeling Experiments and Kinetic Isotope Effect Analysis

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium), chemists can track bond-breaking and bond-forming steps. This methodology is particularly insightful when combined with kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution. A significant KIE (typically kH/kD > 2) suggests that the bond to the labeled atom is broken in the rate-determining step of the reaction.

While specific isotope labeling experiments and kinetic isotope effect analyses for the reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as benzaldehyde. For instance, research on the addition of allyl reagents to benzaldehyde has utilized secondary deuterium (B1214612) kinetic isotope effects (SDKIEs) to probe the nature of the transition state.

In a study on the irreversible addition of various allyl reagents to benzaldehyde, inverse secondary deuterium kinetic isotope effects were observed for the reactions involving allyltributyltin, diisopropyltartrylallyl boronate, and allyl bromide with zinc. An inverse KIE (kH/kD < 1) at the aldehydic position (C-D vs. C-H) suggests a change in hybridization from sp2 in the reactant to sp3 in the transition state, which is consistent with the formation of a new carbon-carbon bond to the aldehyde carbon in the rate-determining step.

Conversely, normal SDKIEs (kH/kD > 1) were observed for the addition of allyl lithium and allyl Grignard reagents to benzaldehyde. This suggests a different mechanistic pathway, possibly involving a rate-determining single-electron transfer (SET) process.

These findings on benzaldehyde provide a framework for predicting the outcomes of similar studies on this compound. It is plausible that the addition of organometallic reagents to the carbonyl group of this compound would exhibit similar kinetic isotope effects, depending on the nature of the allylating agent.

| Allyl Reagent | Observed KIE with Benzaldehyde | Inferred Mechanistic Detail |

| Allyltributyltin | Inverse (kH/kD < 1) | C-C bond formation in the rate-determining step |

| Diisopropyltartrylallyl boronate | Inverse (kH/kD < 1) | C-C bond formation in the rate-determining step |

| Allyl bromide/Zinc | Inverse (kH/kD < 1) | C-C bond formation in the rate-determining step |

| Allyl lithium | Normal (kH/kD > 1) | Possible rate-determining single-electron transfer |

| Allyl Grignard | Normal (kH/kD > 1) | Possible rate-determining single-electron transfer |

Table 1: Kinetic Isotope Effects in the Allylation of Benzaldehyde and Their Mechanistic Implications.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for validating proposed reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate their relative energies. This information helps to corroborate or refute mechanisms proposed based on experimental evidence.

While specific computational studies dedicated to the reaction mechanisms of this compound are not readily found in the literature, DFT studies on related benzaldehyde derivatives provide a basis for understanding its reactivity. For example, DFT calculations have been successfully employed to investigate the mechanism of reactions involving the aldehyde group, such as aldol and condensation reactions.

In a DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, the transition states for hemiaminal formation and subsequent dehydration to a Schiff base were located and their energies calculated. canterbury.ac.uknih.gov These calculations provided a detailed picture of the reaction pathway, including the role of substituents on the benzaldehyde ring.

For this compound, computational studies could be envisioned to explore a range of reactions, including:

Reactions at the Aldehyde Group: Modeling the addition of nucleophiles to the carbonyl carbon, including the calculation of activation barriers and reaction energies. This could help to predict the feasibility of different synthetic transformations and to understand the influence of the para-allyl group on reactivity.

Reactions involving the Allyl Group: Investigating electrophilic additions to the allyl double bond or transition-metal-catalyzed reactions at the allylic position. Computational modeling could help to elucidate the regioselectivity and stereoselectivity of these reactions.

Concerted vs. Stepwise Mechanisms: For reactions where multiple pathways are plausible, such as cycloadditions, computational studies can help to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates.

A hypothetical computational study on the Claisen rearrangement of an O-allyl ether of a phenol (B47542) derived from this compound could, for example, calculate the activation energy for the researchgate.netresearchgate.net-sigmatropic shift and compare it with alternative pathways, thus providing a quantitative basis for the observed reaction outcome.

| Computational Method | Application to this compound Reactivity | Potential Insights |

| Density Functional Theory (DFT) | Calculation of transition state structures and energies for reactions at the aldehyde and allyl functionalities. | Elucidation of reaction pathways, prediction of activation barriers, understanding of substituent effects. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra to understand excited-state reactivity. | Insight into photochemical reactions of this compound. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories to explore dynamic effects. | Understanding of selectivity in complex reaction landscapes. |

Table 2: Potential Applications of Computational Methods in Elucidating the Reactivity of this compound.

Applications of 4 Allylbenzaldehyde in Advanced Materials Science and Polymer Chemistry

Monomer and Precursor in Functional Polymer Synthesis

4-Allylbenzaldehyde serves as a critical monomer and precursor in the synthesis of a variety of functional polymers. Its aldehyde group provides a handle for polymerization through condensation reactions, while the allyl group offers a site for cross-linking and further chemical modification.

The aldehyde functionality of this compound allows for its participation in various condensation polymerization reactions to form polymer backbones. While direct polymerization of this compound into long-chain conjugated polymers is not extensively documented, it serves as a crucial precursor for creating functional oligomers and polymers.

A notable example involves the synthesis of α,ω-dibenzaldehyde-oligosiloxanes. In this process, an α,ω-dihydrogensilane-oligosiloxane is reacted with this compound. The resulting telechelic oligosiloxane, now capped with benzaldehyde (B42025) groups, can be further polycondensed with diamine-functionalized oligoamides to produce thermoplastic elastomers. nih.govscilit.comwiley-vch.deepdf.pub This method demonstrates the utility of this compound in introducing reactive aldehyde end-groups into oligomers, which then act as macromonomers in subsequent polymerization steps.

Furthermore, the aldehyde group is a key participant in reactions like Knoevenagel and Wittig condensations, which are fundamental in the synthesis of conjugated systems. While specific examples with this compound are not prevalent in literature, the general reactivity of benzaldehydes in these reactions suggests the potential for this compound to be incorporated into conjugated polymer backbones, with the allyl group preserved for later modifications. researchgate.net

In a related application, the derivative 4-allyloxybenzaldehyde (B1266427) has been used as a functional monomer in one-step seed swelling polymerization, with divinylbenzene (B73037) as a crosslinker, to produce monodisperse poly(4-allyloxybenzaldehyde-co-divinylbenzene) microspheres. nih.govrsc.org These aldehyde-functionalized microspheres serve as a platform for more complex architectures, as detailed in section 4.2.2.

Table 1: Polymerization Methods Involving this compound and its Derivatives

| Polymerization Method | Monomer/Precursor | Resulting Polymer/Material | Key Feature |

|---|---|---|---|

| Hydrosilylation followed by Polycondensation | This compound | α,ω-dibenzaldehyde-oligosiloxane based thermoplastic elastomers | Introduction of aldehyde end-groups for further polymerization. nih.govscilit.comwiley-vch.deepdf.pub |

| Seed Swelling Polymerization | 4-Allyloxybenzaldehyde | Aldehyde-functionalized polymer microspheres | Creation of a scaffold for subsequent surface modification. nih.govrsc.org |

The allyl group of this compound provides a valuable site for cross-linking and post-polymerization modification, allowing for the tailoring of polymer properties after the initial polymerization. Allyl-functionalized polymers are a significant class of materials due to the diverse chemical transformations their double bond can undergo. nih.govscilit.comnih.govresearchgate.net

Polymers incorporating this compound can be cross-linked through various mechanisms. The allyl groups can participate in thermally or photochemically initiated radical polymerization, leading to the formation of a network structure. researchgate.netlookchem.comresearchgate.net This is particularly useful in applications such as coatings and thermosets.

A more controlled and efficient method for modifying the allyl group is through thiol-ene "click" chemistry. nih.govacs.org This reaction involves the radical-initiated addition of a thiol to the allyl double bond, forming a stable thioether linkage. This process is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. For polymers synthesized from this compound, this allows for:

Cross-linking: By using multifunctional thiols, a cross-linked network can be formed, transforming a linear polymer into a gel or a solid thermoset.

Functionalization: Monofunctional thiols bearing various chemical moieties (e.g., carboxylic acids, amines, fluorescent dyes) can be attached to the polymer backbone, allowing for precise control over the material's properties and functionality. acs.orgrsc.org

Ozonolysis is another powerful technique for modifying allyl groups. This reaction cleaves the double bond to yield aldehyde functionalities. nih.gov In a polymer derived from an allyl-functionalized monomer, this would create additional aldehyde groups along the polymer chain, which can then be used for further conjugation reactions. rsc.orgnih.gov

The functionalities of this compound can be leveraged to create stimuli-responsive or "smart" polymers and hydrogels. These materials can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. rsc.orgnih.govacs.org

The aldehyde group is particularly useful in this context. It can form reversible covalent bonds, such as imines (Schiff bases) with primary amines and acylhydrazones with hydrazides. researchgate.netresearchgate.net When these dynamic bonds are used as cross-links in a polymer network, the resulting hydrogel can exhibit self-healing properties and respond to changes in pH. For example, a hydrogel cross-linked via acylhydrazone bonds can be designed to be stable at neutral pH but to dissociate under acidic conditions due to the hydrolysis of the cross-links.

By incorporating this compound into a polymer and subsequently modifying the allyl groups (e.g., via thiol-ene chemistry) to introduce stimuli-responsive moieties, a wide range of smart materials can be accessed. For instance, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could be functionalized with this compound-derived units.

Furthermore, polymer vesicles (polymersomes) have been created from block copolymers containing benzaldehyde functionalities. These vesicles can be cross-linked through reactions of the aldehyde groups, and their stability can be tuned in response to external stimuli. nih.govnih.gov

Supramolecular Architectures and Self-Assembled Systems

Beyond linear and cross-linked polymers, this compound is a building block for more complex, ordered structures like molecular switches, sensors, and porous crystalline frameworks.

The benzaldehyde moiety is a component in the design of various molecular sensors. For example, benzaldehyde derivatives have been investigated as inhibitors for enzymes like tyrosinase, where the aldehyde group plays a crucial role in the binding and inhibitory activity. nih.gov This suggests that molecules derived from this compound could be developed as enzyme-responsive sensors.

The reactivity of the aldehyde group can be exploited to create sensors for specific analytes. For instance, the condensation of a this compound-containing fluorophore with an analyte could lead to a change in its fluorescence properties, enabling detection. The allyl group, in this context, provides a handle for immobilizing the sensor molecule onto a surface or into a polymer matrix.

While specific examples of molecular switches based on this compound are not widely reported, the structural backbone of benzaldehyde is found in some photochromic systems. The allyl group offers a reactive site to integrate such a molecule into a larger system, such as a polymer, which could allow for the macroscopic expression of the molecular switching behavior.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable properties. researchgate.netrsc.orgyoutube.comresearchgate.netcd-bioparticles.net The synthesis of these materials relies on the self-assembly of molecular building blocks (linkers) into extended, periodic networks.

The aldehyde group is a key functional group for the formation of imine-linked COFs, which are known for their high chemical stability. rsc.org In a typical synthesis, an aldehyde-functionalized monomer is condensed with an amine-functionalized monomer to form a crystalline, porous framework held together by imine bonds.

A recent study demonstrated the use of 4-allyloxybenzaldehyde in the creation of a core-shell COF material. nih.gov In this work, poly(4-allyloxybenzaldehyde-co-divinylbenzene) microspheres were first synthesized. These aldehyde-rich microspheres then served as a template for the growth of a COF layer on their surface. This was achieved by reacting the surface aldehyde groups with oxalyldihydrazide and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (B105301) to form a porous COF shell. nih.govrsc.org The resulting PAD@COF core-shell microspheres showed excellent efficiency in removing copper ions from wastewater. nih.gov

Table 2: Synthesis of COF-based Material using a this compound Derivative

| Material | Precursors | Synthesis Strategy | Application |

|---|

While the use of this compound as a linker in MOF synthesis is not as established, the principles of MOF construction allow for the use of a wide variety of functionalized organic linkers. researchgate.netrsc.orgyoutube.comresearchgate.netcd-bioparticles.net An appropriately modified this compound, for example, by converting the aldehyde to a carboxylic acid, could serve as a linker in MOF synthesis. The pendant allyl group would then decorate the pores of the MOF, making it available for post-synthetic modification, a powerful strategy for tuning the properties of MOFs for applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs) and Surface Functionalization for Advanced Interfaces

The creation of highly organized, functional surfaces is a cornerstone of modern materials science, enabling advancements in electronics, biotechnology, and sensor technology. Self-assembled monolayers (SAMs) are single-molecule-thick layers that spontaneously form on a substrate, providing a powerful method to precisely control the physicochemical properties of an interface. db-thueringen.deossila.com

This compound is an exemplary molecule for this purpose due to its distinct functional groups. The terminal allyl group can serve as a robust anchor to various substrates. For instance, it can form stable covalent bonds with silicon surfaces via hydrosilylation or with gold surfaces through established thiol-ene click chemistry (after conversion of the allyl group). This anchoring ability is fundamental to creating stable and well-ordered monolayers. db-thueringen.de

Once anchored, the exposed aldehyde group becomes the key to surface functionalization. Aldehydes are highly reactive and can undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, to introduce new functionalities onto the surface. researchgate.netutwente.nl This allows for the covalent immobilization of a wide range of molecules, including proteins, DNA, and other polymers, making it possible to tailor the surface for specific applications like biosensors or biocompatible implants. ossila.comnih.gov The ability to modify surfaces in this manner is critical for developing advanced biochips and microelectronic components. ossila.comresearchgate.net

Table 1: Functional Roles of this compound in Surface Modification

| Functional Group | Role in SAM Formation & Functionalization | Potential Substrates | Resulting Surface Properties |

| Allyl Group | Covalent anchoring to the substrate. | Silicon wafers, glass, gold (modified), polymer surfaces. | Provides a stable, well-defined molecular foundation. |

| Aldehyde Group | Reactive site for subsequent chemical modification and functionalization. | Not applicable (it is the reactive site). | Enables tailored hydrophobicity, bio-receptivity, and chemical reactivity. |

Contribution to Optoelectronic Materials and Functional Scaffolds

The unique electronic and structural properties of custom-synthesized organic molecules are central to the field of optoelectronics. This compound serves as a valuable building block for creating functional scaffolds and materials that interact with light, find use in electronic devices, and facilitate complex chemical reactions.

Photo-responsive materials, which change their properties upon exposure to light, are integral to technologies like optical data storage, smart windows, and targeted drug delivery. rsc.orgnih.gov Many of these materials incorporate photochromic units, such as azobenzene, which undergo reversible isomerization when irradiated with specific wavelengths of light. specificpolymers.comrsc.orglongdom.org

While not photo-responsive itself, this compound is a key synthon for constructing such molecules. The aldehyde functionality is a versatile handle for building larger conjugated systems that form the core of organic dyes and photo-switches. For example, it can undergo condensation reactions with hydrazines to form hydrazones or be used in multi-step syntheses to create complex azo dyes. researchgate.net The preservation of the allyl group during these syntheses is a significant advantage, as it provides a reactive site for polymerization. This allows for the incorporation of the newly created photo-responsive unit into a polymer backbone, leading to the fabrication of photo-responsive polymer films and hydrogels. specificpolymers.comrsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies built upon a series of specialized organic semiconductor layers responsible for charge transport, light emission, or light absorption. ossila.comresearchgate.net The performance of these devices is highly dependent on the molecular structure of the materials used in each layer. researchgate.netresearchgate.net

Aldehyde-containing molecules are frequently used as precursors in the synthesis of materials for organic electronics. The aldehyde group can participate in condensation and coupling reactions (e.g., Knoevenagel condensation, Wittig reaction) to extend π-conjugated systems, a fundamental requirement for efficient charge transport and desired optical properties in OLED and OPV materials. scispace.com

In this context, this compound offers a dual-purpose platform. The aldehyde group can be used to construct the core conjugated structure of a host, emitter, or transport material. Simultaneously, the allyl group can be leveraged to enhance the processability and morphological stability of the final material. For instance, the allyl group can improve the solubility of the molecule in environmentally friendly solvents, a key consideration for large-scale manufacturing of OPVs. researchgate.net Furthermore, the allyl group can be used as a cross-linking site, allowing for the formation of robust, insoluble layers after deposition, which is critical for fabricating stable, multi-layered device architectures in both OLEDs and OPVs. rsc.orgossila.com

Table 2: Potential Applications of this compound Derivatives in OLED/OPV Devices

| Device Layer | Potential Role of this compound Derivative | Function of Allyl Group |

| Hole Transport Layer (HTL) | Precursor for synthesizing hole-transporting small molecules or polymers. | Enhances solubility; provides a site for cross-linking to improve film stability. |

| Emissive Layer (EML) - OLED | Building block for host materials or fluorescent/phosphorescent emitters. | Modifies molecular packing; enables polymerization or cross-linking. |

| Active Layer - OPV | Synthon for donor or acceptor materials in the bulk heterojunction. | Improves solubility for solution processing; influences blend morphology. |

| Electron Transport Layer (ETL) | Precursor for synthesizing electron-transporting materials. | Provides a reactive handle for creating cross-linked, solvent-resistant layers. |

The design of ligands is central to modern coordination chemistry and homogeneous catalysis, as the ligand structure dictates the reactivity and selectivity of the metal center. unica.it Aldehydes are among the most important functional groups for ligand synthesis, particularly for forming Schiff base ligands through condensation with primary amines. researchgate.net

This compound is an ideal precursor for creating advanced, functionalized Schiff base ligands. The reaction of its aldehyde group with a chiral amine, for example, can produce a chiral ligand capable of directing enantioselective catalytic reactions. researchgate.net The resulting metal complexes, involving metals such as zinc, copper, or manganese, can serve as highly active catalysts for a variety of organic transformations, including cyanosilylation and asymmetric additions to carbonyls. researchgate.netmdpi.comsemanticscholar.org

The unique feature of ligands derived from this compound is the presence of the allyl group. This functionality allows the resulting metal complex to be classified as an "advanced" catalyst. The allyl group can be used to:

Immobilize the Catalyst: The catalyst can be grafted onto a solid support (like silica (B1680970) or a polymer resin) via the allyl group, facilitating its separation from the reaction mixture and enabling its reuse. This transforms a homogeneous catalyst into a more practical heterogeneous system.

Create Catalytic Polymers: The allyl group can act as a monomer, allowing the catalytic metal complex to be copolymerized with other monomers to create a polymeric catalyst.

These features are highly desirable in industrial chemical processes, as they improve the sustainability and cost-effectiveness of the catalytic system.

Table 3: Catalytic Reactions Involving Benzaldehyde Derivatives

| Reaction Type | Catalyst System Example | Role of Benzaldehyde Derivative | Reference |

| Enantioselective Addition | Diethylzinc with chiral amino isoborneol (B83184) ligands | Substrate | researchgate.net |

| Cyanosilylation | Zinc(II) coordination polymer | Substrate (4-nitrobenzaldehyde) | mdpi.comsemanticscholar.org |

| Asymmetric Epoxidation | Salen-metal complexes | Precursor for Salen ligand (via salicylaldehyde) | researchgate.net |

Lack of Specific Computational Research Data for this compound

Following a comprehensive and targeted search for computational and theoretical investigations focusing exclusively on the chemical compound this compound, it has been determined that there is a significant lack of published research literature providing the specific data required to construct the detailed article as outlined.

While the search yielded general information regarding the synthesis, chemical properties, and use of this compound in various chemical reactions, it did not uncover dedicated computational studies with the necessary depth for the requested analysis. The specific quantitative data required for the sections and subsections below remains unavailable in the public domain:

Computational and Theoretical Investigations of 4 Allylbenzaldehyde and Its Reaction Systems

Molecular Dynamics Simulations and Conformational Analysis

Ligand-Substrate Interactions in Catalytic Enantioselective Transformations:While the compound is mentioned as a potential substrate, there are no available computational studies that provide a detailed analysis of its interactions with chiral ligands or catalysts in enantioselective transformations.

The absence of specific research findings and data tables for 4-allylbenzaldehyde within the specified computational chemistry frameworks makes it impossible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The available literature focuses on broader applications of substituted benzaldehydes or the synthesis of larger molecules where this compound is a precursor, rather than a detailed computational investigation of the molecule itself.

Therefore, the generation of the article as per the detailed instructions cannot be fulfilled at this time due to the lack of foundational scientific data in the specified areas of computational and theoretical chemistry for this compound.

Intermolecular Interactions and Crystal Packing Simulations for Solid-State Reactions

Computational studies on multi-substituted benzaldehyde (B42025) derivatives have highlighted the prevalence of weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking in the formation of their supramolecular structures. nih.gov In the case of this compound, the aldehyde oxygen atom is a prime hydrogen bond acceptor, likely engaging in C–H⋯O interactions with the aromatic and allylic C–H donors of neighboring molecules. The electron-rich π-system of the benzene (B151609) ring can participate in both π–π stacking interactions with other rings and C–H⋯π interactions with hydrogens from adjacent allyl or phenyl groups.

Solid-state reactions, such as photopolymerization or photodimerization, are highly dependent on the proximity and orientation of reactive moieties in the crystal lattice. For this compound, the reactivity of the allyl group in the solid state would be dictated by the intermolecular distances between the double bonds of adjacent molecules. Crystal packing simulations could predict whether the molecules align in a head-to-tail or head-to-head fashion, which would, in turn, determine the feasibility and outcome of a topochemically controlled solid-state reaction.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound and Their Potential Influence on Solid-State Reactivity

| Interaction Type | Donor/Acceptor Groups | Potential Impact on Crystal Packing and Reactivity |

| C–H⋯O Hydrogen Bond | Aromatic/Allyl C-H & Aldehyde C=O | Formation of hydrogen-bonded chains or dimers, influencing the overall packing arrangement. |

| π–π Stacking | Phenyl Ring ↔ Phenyl Ring | Promotes close packing of aromatic cores, potentially influencing the electronic properties of the crystal. |

| C–H⋯π Interaction | Aromatic/Allyl C-H & Phenyl Ring | Contributes to the stability of the crystal lattice and influences the relative orientation of molecules. |

| van der Waals Forces | Allyl Group ↔ Allyl Group | Dictate the close contacts between allyl moieties, which is critical for solid-state polymerization or dimerization reactions. |

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSPR) Studies

Statistical Modeling of Reaction Outcomes Based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties or reactivity. For this compound, QSPR studies can be envisioned to predict various properties, such as its chromatographic retention time or its reactivity in specific transformations.

A pertinent example is the QSPR analysis of the gas chromatography retention indices of a large set of flavor and fragrance compounds, which would include molecules structurally related to this compound. researchgate.net In such studies, a multitude of molecular descriptors are calculated, encompassing constitutional, topological, geometrical, and electronic parameters. These descriptors quantify different aspects of the molecular structure, such as size, shape, branching, and electronic distribution. By employing statistical methods like multiple linear regression or partial least squares, a mathematical model is developed that can predict the retention index based on a select few descriptors. For this compound, descriptors accounting for its polarizability, the presence of the aldehyde group, and the allyl side chain would likely be significant in such a model. nih.govmdpi.com

Similarly, QSPR models can be developed to predict reaction outcomes. For instance, in a reaction involving the aldehyde group, descriptors that quantify the electronic properties of the carbonyl carbon and the steric hindrance around it would be crucial. The Hammett constant of the para-allyl group would also be a relevant descriptor in predicting the reactivity of the benzaldehyde moiety.

Table 2: Representative Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to this compound |

| Constitutional | Molecular Weight | Size of the molecule. | Basic property influencing physical characteristics. |

| Topological | Wiener Index | Branching and compactness of the molecule. | Reflects the overall shape and connectivity. |

| Geometrical | Molecular Surface Area | The accessible surface of the molecule. | Important for intermolecular interactions and solvation. |

| Electronic | Dipole Moment | Polarity of the molecule. | Crucial for interactions with polar solvents and reagents. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Predicts reactivity in various chemical transformations. |

Machine Learning Approaches for Predicting Synthetic Accessibility and Reaction Selectivity

The advent of machine learning (ML) has revolutionized the field of chemical synthesis planning. ML models can be trained on vast datasets of chemical reactions to predict the feasibility of a synthetic route or the selectivity of a particular reaction. For a molecule like this compound, ML can be applied in several ways.

One application is in predicting its synthetic accessibility. Retrosynthesis prediction models, often based on neural networks, can be used to identify potential starting materials and reaction pathways leading to this compound. These models learn the patterns of chemical transformations from known reactions and can propose novel, viable synthetic routes.

Another critical application is the prediction of reaction selectivity. For example, in the hydroformylation of this compound, two regioisomeric products can be formed. ML models can be trained on experimental data from the hydroformylation of various substituted styrenes and related olefins to predict the regioselectivity for this compound. researchgate.netdigitellinc.comresearchgate.netdigitellinc.com These models take as input various features of the substrate, catalyst, and reaction conditions and learn the complex relationships that govern the reaction outcome. The development of such predictive models can significantly accelerate the discovery of optimal conditions for a desired transformation, minimizing the need for extensive experimental screening. rsc.org

Virtual Screening and Computational Design of Novel Catalysts

Computational methods are increasingly used to accelerate the discovery and optimization of catalysts for specific chemical transformations. For reactions involving this compound, such as hydroformylation or olefin metathesis, virtual screening and computational catalyst design can play a pivotal role.

In a virtual screening approach, a large library of potential catalyst candidates is computationally evaluated to identify the most promising ones for a specific reaction. For the hydroformylation of this compound, this would involve docking various rhodium-ligand complexes with the substrate and calculating key parameters like binding affinities and activation energies for the different reaction pathways leading to the linear and branched aldehydes. rsc.orgnih.govrsc.org This allows for the rapid identification of ligands that are predicted to favor the desired regioisomer.

Computational design takes this a step further by actively designing novel catalysts with desired properties. This can involve modifying existing catalyst scaffolds and using computational methods to predict the effect of these modifications on catalytic activity and selectivity. For instance, one could systematically vary the electronic and steric properties of the ligands in a rhodium catalyst and use quantum chemical calculations to assess how these changes impact the transition states of the hydroformylation reaction of this compound. This in-silico evolution of catalysts can guide experimental efforts towards the synthesis of more efficient and selective catalytic systems.

Advanced Analytical Methodologies for Characterization of 4 Allylbenzaldehyde Reaction Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic techniques provide detailed information about the molecular structure and bonding within the components of a reaction mixture. For 4-allylbenzaldehyde and its derivatives, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy is often employed.

Multidimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in this compound and its reaction products, especially in cases where one-dimensional spectra are crowded or exhibit complex coupling patterns. nih.govnih.gov

Correlation Spectroscopy (COSY) experiments are used to identify proton-proton couplings within a molecule. For this compound, COSY would reveal correlations between the aldehydic proton and the aromatic protons, as well as couplings within the allyl group (between the methine and methylene (B1212753) protons, and between the two methylene protons). This is particularly useful for tracking changes in the substitution pattern of the aromatic ring or modifications to the allyl side chain during a reaction.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms. libretexts.orgyoutube.comlibretexts.org This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the carbon of the aldehyde group can be unequivocally identified by its correlation with the aldehydic proton.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.orgyoutube.comlibretexts.org This is crucial for establishing the connectivity of different functional groups within a molecule. In the context of a this compound reaction, HMBC can be used to confirm the position of new substituents on the aromatic ring by observing correlations between the protons of the substituent and the carbons of the ring.

Table 1: Exemplary Multidimensional NMR Correlations for a Hypothetical Reaction Product of this compound

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is essential for identifying unknown products in a reaction mixture.

HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For example, in a reaction where an oxygen atom is added to this compound, HRMS can confirm the presence of the additional oxygen by providing an exact mass that matches the calculated mass of the oxidized product.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. nationalmaglab.orgnih.govyoutube.com This fragmentation pattern provides valuable structural information. For instance, the mass spectrum of this compound would likely show a prominent molecular ion peak, and fragmentation might involve the loss of the allyl group or the formyl group. By analyzing the fragmentation patterns of reaction products, it is possible to deduce their structures. uab.eduunt.edu For example, a modification to the allyl group would result in a different fragmentation pattern compared to a modification on the aromatic ring.

Table 2: Hypothetical HRMS and MS/MS Data for a Derivative of this compound

Vibrational spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly sensitive to polar bonds and is excellent for monitoring changes in key functional groups. In reactions of this compound, the strong carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹) is a key diagnostic peak. Disappearance or shifting of this peak would indicate a reaction at the aldehyde functionality. Similarly, characteristic peaks for the C=C stretching of the allyl group and the aromatic ring can be monitored. youtube.com

Raman Spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. It can be very useful for observing changes in the C=C bonds of the allyl group and the aromatic ring.

Table 3: Key Vibrational Frequencies for Monitoring Reactions of this compound

When reactions of this compound lead to the formation of chiral products, it is crucial to determine the enantiomeric composition of the product mixture.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov The sign and magnitude of the CD signal are related to the absolute configuration and enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD can be used to characterize chiral molecules.

For a chiral derivative of this compound, a non-zero CD or ORD spectrum would confirm the presence of a non-racemic mixture. The enantiomeric excess can be quantified by comparing the observed signal to that of an enantiomerically pure standard.

Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for their individual identification and quantification.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. und.edu It is well-suited for analyzing reaction mixtures containing this compound and many of its potential products.

Gas Chromatography (GC) separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The retention time of each component is a characteristic property that can be used for identification.

Mass Spectrometry (MS) , when coupled with GC, provides mass spectra for each separated component, allowing for their positive identification by comparison with spectral libraries or by interpretation of their fragmentation patterns.

GC-MS can be used to create a "volatile product profile" of a reaction, showing the relative amounts of starting material, intermediates, and products. By using an internal standard, the technique can also be used for accurate quantification of the reaction components.

Table 4: Example of a GC-MS Data Table for a Reaction of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of purity and the determination of yield in reaction systems involving this compound. Its application is critical for quality control and reaction optimization, providing quantitative data on the composition of complex mixtures. Aromatic aldehydes, including various benzaldehyde (B42025) derivatives, are frequently analyzed using reverse-phase HPLC, often after derivatization to enhance detection sensitivity and specificity. nih.govnih.govrsc.org For instance, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy that allows for stable and highly detectable products suitable for HPLC analysis with UV detection. researchgate.netacs.orgepa.gov

In the context of this compound synthesis, HPLC is employed to separate the target compound from unreacted starting materials, intermediates, and potential byproducts. The purity of a synthesized batch is typically determined by calculating the relative peak area of this compound in the chromatogram. By comparing the peak area of the analyte to the total area of all detected peaks, a percentage purity can be established. Modern HPLC columns, such as those with C18 stationary phases, provide excellent selectivity for separating structurally similar aromatic compounds.

For yield determination, a precise quantity of the crude reaction mixture is analyzed. The concentration of this compound is calculated by comparing its peak area or height to a calibration curve generated from standards of known concentration. This quantitative approach allows chemists to accurately establish the efficiency of a synthetic step. The stability of derivatives, such as those formed with N-acetylhydrazine acridone (AHAD), is crucial for reliable quantification, with studies showing such derivatives can be stable for over 24 hours under proper storage conditions, ensuring accurate and reproducible analysis. rsc.org

Below are representative data tables illustrating the application of HPLC in analyzing this compound.

Table 1: Illustrative HPLC Data for Purity Assessment of a this compound Sample

| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | p-Cresol (Impurity) | 3.45 | 15.8 | 1.1 |

| 2 | 4-Hydroxybenzaldehyde (Impurity) | 4.12 | 28.5 | 2.0 |

| 3 | This compound | 6.89 | 1389.2 | 96.5 |

| 4 | Unknown Impurity | 7.51 | 5.7 | 0.4 |

Note: Chromatographic conditions are hypothetical. Column: C18 reverse-phase (4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm.

Table 2: Example of HPLC Data for Yield Determination in a Synthesis Reaction

| Sample ID | Injection Volume (µL) | Peak Area of this compound | Calculated Concentration (mg/mL) | Calculated Yield (%) |

| Standard 1 (0.5 mg/mL) | 10 | 135.4 | 0.50 | N/A |

| Standard 2 (1.0 mg/mL) | 10 | 271.2 | 1.00 | N/A |

| Reaction Mixture | 10 | 210.1 | 0.77 | 77.0 |

Note: Yield calculation is based on a theoretical maximum concentration of 1.0 mg/mL.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional HPLC for both analytical and preparative-scale separations. selvita.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. chiraltech.com Key advantages of SFC include faster analysis and equilibration times, reduced consumption of toxic organic solvents, and lower viscosity of the mobile phase, which permits higher flow rates and efficiency. selvita.comchiraltech.comchromatographyonline.com

Chiral Separations

While this compound is an achiral molecule, it serves as a versatile precursor in syntheses that can generate chiral products. In pharmaceutical and fine chemical industries, the ability to separate enantiomers is critical, as different enantiomers of a chiral drug can have vastly different pharmacological effects. selvita.com SFC is particularly dominant in the field of chiral separations. researchgate.net The use of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, in combination with SFC allows for highly efficient and rapid resolution of enantiomers. researchgate.netrsc.org The selectivity in SFC can differ from that in normal-phase or reversed-phase LC, providing a complementary tool for challenging separations. chromatographyonline.com An analytical SFC method can be developed to resolve the enantiomers of a chiral derivative of this compound, providing crucial information on enantiomeric excess (ee).

Table 3: Representative Analytical SFC Parameters for Chiral Separation of a Hypothetical this compound Derivative

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Retention Time (Enantiomer 1) | 4.2 min |

| Retention Time (Enantiomer 2) | 5.1 min |

| Resolution (Rs) | >1.5 |

Preparative Applications

A significant advantage of SFC is its scalability from analytical to preparative applications for compound purification. chiraltech.com Preparative SFC is used to isolate larger quantities of a target compound, such as this compound, from a reaction mixture with high purity. americanpharmaceuticalreview.comchromatographytoday.com The process involves scaling up the conditions from an optimized analytical method to a larger-diameter column. taylorfrancis.com Because the CO2 in the mobile phase vaporizes upon depressurization, the collected fractions are highly concentrated in the organic modifier, which significantly reduces the time and energy required for solvent evaporation compared to preparative HPLC. This efficiency makes preparative SFC a cost-effective and "green" technology for purification in drug discovery and chemical development. selvita.comamericanpharmaceuticalreview.com

Table 4: Comparison of Analytical and Preparative SFC Parameters for the Purification of this compound

| Parameter | Analytical SFC | Preparative SFC |

| Column ID | 4.6 mm | 30 mm |

| Column Length | 150 mm | 250 mm |

| Stationary Phase | 2-Ethylpyridine | 2-Ethylpyridine |

| Mobile Phase | CO2 / Methanol | CO2 / Methanol |

| Flow Rate | 4 mL/min | 70 mL/min |

| Sample Loading | < 1 mg | 100-500 mg |

| Objective | Purity check/Method development | Isolation/Purification |

Q & A

Q. What green chemistry principles apply to this compound synthesis?

- Methodology : Replace volatile solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Catalytic systems (e.g., FeO nanoparticles) enable recycling, reducing E-factor. Lifecycle assessment (LCA) quantifies environmental impact .

Data Analysis and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.